4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine;hydrochloride
Description
This compound is a pyridine-based boronic ester with a pinacol-protected boron group at the 4-position and an amine group at the 2-position, forming a hydrochloride salt. Its molecular formula is C₁₁H₁₆BClN₂O₂, with a molecular weight of 254.52 g/mol (CAS: 851524-96-4; MDL: MFCD18723307). It is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, leveraging the boronate group’s reactivity under palladium catalysis. The hydrochloride salt enhances solubility in polar solvents, making it advantageous for pharmaceutical synthesis.
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O2.ClH/c1-10(2)11(3,4)16-12(15-10)8-5-6-14-9(13)7-8;/h5-7H,1-4H3,(H2,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJHHXQSYAICJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the borylation of pyridin-2-amine with a boron reagent such as bis(pinacolato)diboron. The reaction is often catalyzed by a palladium complex and requires a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of boronic acids, including this compound, exhibit promising anticancer properties. They function as proteasome inhibitors which can induce apoptosis in cancer cells. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines by disrupting protein degradation pathways essential for tumor survival .
Neuroprotective Effects
There is growing interest in the neuroprotective potential of boron-containing compounds. Preliminary studies suggest that this compound may modulate neuroinflammation and oxidative stress in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances its therapeutic prospects in treating neurological disorders .
Organic Synthesis
Cross-Coupling Reactions
The compound acts as a versatile reagent in cross-coupling reactions, particularly Suzuki-Miyaura coupling. This reaction is vital for forming carbon-carbon bonds in organic synthesis. The presence of the dioxaborolane moiety facilitates the formation of aryl and vinyl boronates, which are crucial intermediates in synthesizing pharmaceuticals and agrochemicals .
Functionalization of Aromatic Compounds
The unique structure allows for selective functionalization of aromatic compounds. This property is particularly useful in developing new materials with tailored properties for applications in electronics and photonics .
Material Science
Polymer Chemistry
In material science, this compound can be utilized as a building block for creating advanced polymers. Its boron content can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications .
Nanotechnology
The incorporation of boron compounds into nanomaterials has shown potential in enhancing their catalytic activity and stability. This application is particularly relevant in developing nanomaterials for environmental remediation and energy storage systems .
Case Studies
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. In biological systems, the compound can interact with cellular components, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyridine Ring
Chloro-Substituted Analogues
- 3-Chloro-5-(dioxaborolan-2-yl)pyridin-2-amine (CAS: 1257432-01-1):
- 6-Chloro-4-(dioxaborolan-2-yl)pyridin-3-amine (CAS: 1558927-18-6): Formula: C₁₁H₁₆BClN₂O₂ (Mol. Wt. 254.52).
Trifluoromethyl-Substituted Analogues
Positional Isomerism of Boronate Group
- 2-Amino-5-(dioxaborolan-2-yl)pyridine Derivatives: Example: 5-(Dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine (CAS: 947249-01-6). Boronate at the 5-position alters regioselectivity in cross-coupling reactions compared to the 4-position in the target compound.
Key Physicochemical and Reactivity Differences
Table 1: Comparative Data of Selected Analogues
Reactivity in Suzuki-Miyaura Coupling
- Electron-Donating Groups (e.g., -NH₂) : The target compound’s amine group at the 2-position mildly activates the boronate, facilitating coupling with electron-deficient aryl halides.
- Electron-Withdrawing Groups (e.g., -CF₃, -Cl) : Derivatives like 944401-57-4 require harsher reaction conditions (e.g., higher temperatures) due to reduced boron electrophilicity.
Solubility and Stability
Biological Activity
The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine; hydrochloride is a boron-containing organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C11H16BNO2
- Molecular Weight : 205.06 g/mol
- CAS Number : 181219-01-2
- Appearance : White to off-white powder
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It acts as an inhibitor of certain enzymes and receptors involved in inflammatory and metabolic pathways.
- Enzyme Inhibition : The compound has been shown to inhibit cysteine proteases, particularly the main protease (Mpro) of SARS-CoV-2. This inhibition is crucial for preventing viral replication within host cells. The mechanism involves covalent binding to the active site of the enzyme, thereby blocking its function .
- Anti-inflammatory Effects : Studies indicate that compounds similar to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exhibit anti-inflammatory properties by modulating pathways associated with leukotriene synthesis .
Biological Activity Data
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Enzyme Inhibition | SARS-CoV-2 Mpro | |
| Anti-inflammatory | Leukotriene A4 hydrolase | |
| Protein Interaction | G-protein-coupled receptors (GPCRs) |
Case Studies
Several studies have highlighted the biological activity of this compound:
- SARS-CoV-2 Inhibition : A study demonstrated that derivatives of boronic acids could inhibit the activity of recombinant SARS-CoV-2 Mpro in vitro. Compounds were tested for their ability to reduce enzyme activity significantly at specific concentrations .
- Inflammatory Response Modulation : Research has shown that boron-containing compounds can influence the biosynthesis of inflammatory mediators such as leukotrienes. The dual functionality as both an inhibitor and an aminopeptidase suggests potential therapeutic applications in inflammatory diseases .
- Selectivity Studies : In vitro assays have revealed that while these compounds can inhibit Mpro effectively, they exhibit selectivity over other proteases like papain-like protease (PLpro), indicating a targeted therapeutic approach .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine hydrochloride, and how can purity be ensured?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling, where the boronic ester moiety reacts with halogenated pyridine precursors. Key steps include:
- Use of palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres to prevent boronic ester hydrolysis .
- Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) followed by recrystallization from ethanol/water mixtures .
- Purity validation using HPLC (C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid) and ¹H/¹¹B NMR to confirm boronate integrity .
Q. How should this compound be stored to maintain stability, and what are the critical degradation factors?
- Methodology :
- Storage : Store at <–20°C under argon or nitrogen to prevent moisture absorption and boronic ester decomposition .
- Stability Tests : Conduct accelerated stability studies (40°C/75% RH for 14 days) with LC-MS monitoring. Degradation products often include hydrolyzed boronic acids .
Q. What spectroscopic techniques are most effective for structural characterization?
- Methodology :
- ¹H/¹³C NMR : Confirm pyridine ring substitution patterns and amine protonation (e.g., δ ~8.5 ppm for pyridine protons) .
- ¹¹B NMR : A singlet at δ ~30 ppm confirms intact boronic ester .
- FT-IR : B-O stretches at 1350–1310 cm⁻¹ and N-H stretches (amine hydrochloride) at 2500–3000 cm⁻¹ .
Advanced Research Questions
Q. How does the boronic ester moiety influence reactivity in cross-coupling reactions, and what are common side reactions?
- Methodology :
- Suzuki-Miyaura Optimization : Screen bases (e.g., K₂CO₃ vs. CsF) to enhance coupling efficiency with aryl halides. Use THF/water (3:1) as solvent .
- Side Reactions : Monitor protodeboronation (common in acidic conditions) via ¹H NMR. Additives like LiCl may suppress this .
- Data Table :
| Base | Yield (%) | Purity (%) |
|---|---|---|
| K₂CO₃ | 72 | 97 |
| CsF | 85 | 99 |
| NaHCO₃ | 65 | 93 |
Q. What computational tools can predict the pharmacokinetic properties of derivatives of this compound?
- Methodology :
- QSAR Modeling : Use Schrödinger’s Maestro or OpenEye tools to correlate substituent effects (e.g., trifluoromethyl groups) with logP, solubility, and target binding .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) to guide lead optimization .
- Case Study : Derivatives with electron-withdrawing groups show improved blood-brain barrier penetration in silico .
Q. How can conflicting solubility data be resolved when designing in vitro assays?
- Methodology :
- Solvent Screening : Test DMSO, ethanol, and PBS (pH 7.4) with sonication. Use dynamic light scattering (DLS) to detect aggregates .
- Contradiction Alert : Some sources report >10 mg/mL solubility in DMSO, while others note precipitation in aqueous buffers. Pre-warm solutions to 37°C and filter (0.22 μm) before use .
Q. What strategies mitigate batch-to-batch variability in pharmacological studies?
- Methodology :
- Quality Control (QC) : Implement strict in-process checks (e.g., TLC for reaction progress, Karl Fischer titration for moisture content) .
- Standardization : Use a single supplier for starting materials (e.g., pinacol boronic esters) to minimize impurity carryover .
Methodological Best Practices
- Handling Air-Sensitive Intermediates : Use gloveboxes for boronic ester reactions to prevent hydrolysis .
- Analytical Cross-Validation : Combine NMR, LC-MS, and elemental analysis to confirm batch consistency .
- Ethical Reporting : Disclose synthetic yields, purity thresholds, and stability limitations in publications to aid reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
